molecular formula C10H12O3S B1436636 (S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide CAS No. 1423040-74-7

(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

Cat. No. B1436636
M. Wt: 212.27 g/mol
InChI Key: FSEYHWQLJZBUCB-VIFPVBQESA-N
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Description

This compound is a sulfur-containing heterocycle. Sulfur-containing heterocycles are a class of organic compounds that contain a ring structure made up of carbon atoms, at least one sulfur atom, and at least one other non-carbon atom . They are often used in the development of pharmaceuticals and agrochemicals due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar sulfur-containing heterocycles can be synthesized through various methods. For instance, thiophene 1,1-dioxides can be synthesized through the reaction of sulfonhydrazides with internal alkynes .


Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, the atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane .


Chemical Reactions Analysis

Sulfur-containing heterocycles can undergo a variety of chemical reactions. For example, thiophene 1,1-dioxides can undergo electrochemical reactions to form benzothiophene motifs .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, the standard state enthalpy of formation and the enthalpy of sublimation are essential thermochemical parameters determining the performance and application prospects of energetic materials .

Scientific Research Applications

  • 1,2,5-Thiadiazole 1,1-dioxides :

    • Application: Used in the construction of functional molecular materials .
    • Method: The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve various chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .
    • Results: The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed .
  • 1,2,4-Benzothiadiazine-1,1-dioxide :

    • Application: Exhibits various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
    • Results: The review aims to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities .
  • Pyridothiazine-1,1-dioxide :

    • Application: The synthesis of a new series of Mannich base-type hybrid compounds containing an arylpiperazine residue, 1,3,4-oxadiazole ring, and pyridothiazine-1,1-dioxide core .
    • Method: The synthesis was carried out with the hope that the hybridization of different pharmacophoric molecules would result in a synergistic effect .
    • Results: The results of this synthesis are not specified in the source .
  • 1,2,5-Thiadiazole 1,1-dioxides :

    • Application: Used in the construction of functional molecular materials .
    • Method: The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve various chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .
    • Results: The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed .
  • 1,2,4-Benzothiadiazine-1,1-dioxide :

    • Application: Exhibits various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
    • Results: The review aims to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities .
  • Pyridothiazine-1,1-dioxide :

    • Application: The synthesis of a new series of Mannich base-type hybrid compounds containing an arylpiperazine residue, 1,3,4-oxadiazole ring, and pyridothiazine-1,1-dioxide core .
    • Method: The synthesis was carried out with the hope that the hybridization of different pharmacophoric molecules would result in a synergistic effect .
    • Results: The results of this synthesis are not specified in the source .
  • 1,2,5-Thiadiazole 1,1-dioxides :

    • Application: Used in the construction of functional molecular materials .
    • Method: The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve various chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .
    • Results: The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed .
  • 1,2,4-Benzothiadiazine-1,1-dioxide :

    • Application: Exhibits various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
    • Results: The review aims to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities .
  • Pyridothiazine-1,1-dioxide :

    • Application: The synthesis of a new series of Mannich base-type hybrid compounds containing an arylpiperazine residue, 1,3,4-oxadiazole ring, and pyridothiazine-1,1-dioxide core .
    • Method: The synthesis was carried out with the hope that the hybridization of different pharmacophoric molecules would result in a synergistic effect .
    • Results: The results of this synthesis are not specified in the source .

Safety And Hazards

The safety and hazards associated with sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, some compounds may form combustible dust concentrations in air and cause serious eye irritation .

Future Directions

Sulfur-containing heterocycles have diverse applications in medicinal chemistry and materials science. They are present in many natural products, making the development of efficient methods for the construction of sulfur-containing heterocycles and its derivatives of great importance .

properties

IUPAC Name

(5S)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEYHWQLJZBUCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 3
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 4
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 5
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 6
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

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